molecular formula C13H10O2 B1589173 1-Naphthyl acrylate CAS No. 20069-66-3

1-Naphthyl acrylate

Cat. No. B1589173
CAS RN: 20069-66-3
M. Wt: 198.22 g/mol
InChI Key: SOEDHYUFNWMILE-UHFFFAOYSA-N
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Description

1-Naphthyl acrylate , also known as α-Naphthyl acrylate , is an organic compound with the chemical formula C₁₃H₁₀O₂ . It belongs to the class of acrylate esters and is derived from naphthalene and acrylic acid. This compound is a fluorescent white solid and is used in various applications due to its unique properties .


Chemical Reactions Analysis

  • Polymerization : It can be polymerized to form poly(1-naphthyl acrylate), which has interesting properties for applications in materials science .

Scientific Research Applications

1. Photopolymerization and 3D Printing

1-Naphthyl acrylate has been explored in the field of photopolymerization. For example, naphthyl-naphthalimides, similar in structure to 1-naphthyl acrylate, have been synthesized and tested as high-performance photoinitiators for the Free Radical Photopolymerization (FRP) of acrylates. These compounds have shown promising results in applications like photocomposite synthesis, direct laser writing, and 3D printing, utilizing blue Light-Emitting Diodes (LEDs) as a safe irradiation source (Rahal et al., 2021).

2. Polymer Synthesis and Characterization

Research has been conducted on the synthesis of naphthyl acrylate polymers with good thermal stabilities. These polymers were synthesized from substituted 1,5-naphthalene diol with acryloyl chloride. Their thermal decomposition temperatures and molecular weights were studied, indicating their potential for applications requiring thermal stability (Thamizharasi & Reddy, 2000).

3. Synthesis of Naphthocyclobutenes

Methyl (α-naphthyl) acrylates have been used in a reaction mediated by photoreaction to produce naphthocyclobutenes. These reactions, which can be described as carbon analogues of the Norrish-Yang reaction, have shown diastereoselectivities, indicating their potential in synthetic organic chemistry (Peez et al., 2019).

4. Investigation of Polymer Dynamics

Studies on poly(1-naphthylmethyl acrylate) in dilute solutions have been conducted to understand chain segmental motion and side-chain internal rotation. This research, which used nuclear magnetic relaxation techniques, contributes to the understanding of polymer dynamics, which is crucial for designing materials with specific properties (Spyros et al., 1994).

5. Copolymer Studies

Copolymers of 2-(1-naphthylacetamido)ethylacrylamide with acrylic and methacrylic acid have been studied for their photophysical properties in aqueous solutions. The research on these copolymers helps in understanding the interactions among polymer components and their potential applications in material science (McCORMICK et al., 1991).

properties

IUPAC Name

naphthalen-1-yl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c1-2-13(14)15-12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEDHYUFNWMILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436535
Record name 1-NAPHTHYL ACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthyl acrylate

CAS RN

20069-66-3
Record name 1-NAPHTHYL ACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
A Spyros, P Dais - Macromolecules, 1992 - ACS Publications
Carbon-13 spin-lattice relaxation times and NOE factors were measured as a function of temperature in two magnetic fields for poly (l-naphthyl acrylate)(PNA) in l, l, 2, 2-…
Number of citations: 39 pubs.acs.org
H Tanaka, S Takamuku, H Sakurai - Bulletin of the Chemical Society of …, 1979 - journal.csj.jp
The photochemical trans-cis isomerization of methyl 3-(1- and 2-naphthyl)acrylate (1Me and 2Me) and the intramolecular (2+2) cycloaddition of ethylene bis[3-(1- and 2-naphthyl)…
Number of citations: 10 www.journal.csj.jp
L Merle-Aubry, DA Holden, Y Merle, JE Guillet - Macromolecules, 1980 - ACS Publications
Homopolymers of 1-and 2-naphthyl acrylate and methacrylate have been synthesized, and their photochemistry and fluorescence behavior have been studied in THF at 25 C. All …
Number of citations: 58 pubs.acs.org
JS Aspler, JE Guillet - Macromolecules, 1979 - ACS Publications
… methacrylate (NMA), mp 39-41 C, bp 125 C (1 torr); 1-naphthyl isobutyrate (NIBA), mp 28-31 C, bp 120 C (1 torr); 1-naphthyl propionate (NPA), bp 102 C (1 torr); 1-naphthyl acrylate (NA)…
Number of citations: 80 pubs.acs.org
L Angiolini, D Caretti, C Carlini - Journal of Polymer Science …, 1994 - Wiley Online Library
The synthesis of photochromic optically active copolymers from trans‐4‐(phenylazo)‐1‐naphthyl acrylate (PANA), or trans‐4‐(1‐naphthylazo)‐phenyl acrylate (NAPA), and (−)‐menthyl …
Number of citations: 17 onlinelibrary.wiley.com
Z Wang, FRW McCourt, DA Holden - Macromolecules, 1992 - ACS Publications
The intramolecular 2+ 2 photocycloaddition of ethylene bis [3-(l-and 2-naphthyl) acrylates](IE and 2E), the intermolecular 2+ 2 photodimerization of ethyl 3-(l-and 2-naphthyl) acrylate (…
Number of citations: 9 pubs.acs.org
RN Majumdar, C Carlini, N Rosato, JL Houben - Polymer, 1980 - Elsevier
… anhydride with stilbene 19 or l-vinylpyrene 2 and homopolymers of/7-benzyl-L-aspartate 21 and 1-naphthyl acrylate 22 are examples which show the formation of excimers when the …
Number of citations: 18 www.sciencedirect.com
SC Parkrashi, DS Tarbell - Tetrahedron, 1962 - Elsevier
The synthesis of 7-(2-bromophenyl)-perinaphthenone (VIII) and 2-bromophenyl-2-naphthyl ketone (IV) is described. Treatment of the cis-methyl-β-(2-bromophenyl)-β-(1-naphthyl)-…
Number of citations: 2 www.sciencedirect.com
A Spyros, P Dais, F Heatley - Macromolecular Chemistry and …, 1994 - Wiley Online Library
… Recently, a study of the structure and dynamics of poly(1-naphthyl acrylate) (PNA) using 13C NMR spectroscopy ') was reported, the objective being to determine the molecular …
Number of citations: 1 onlinelibrary.wiley.com
G Coppi, A Maselli, L Monti - Bollettino Della Societa Italiana di …, 1965 - europepmc.org
[New antimicrobial agents: quaternary ammonium salts of basic esters of trans-beta-(1-naphthyl)acrylic acid. 3. Action on pathogenic staphylococci, antiseptic activity on skins and behavior in …
Number of citations: 2 europepmc.org

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